N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine
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Overview
Description
N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[87003,8011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine is a complex organic compound with a unique structure that combines a nitrophenyl group with a triazatetracyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine typically involves multiple steps, starting with the preparation of the triazatetracyclic core. This core can be synthesized from aldehydes and ketones, using the ketones as both reagents and solvents, and tetrahydrofuran (THF) as the solvent for the aldehydes . The nitrophenyl group is then introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the triazatetracyclic core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nucleophilic substitution step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[87003,8
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitrophenyl group may interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. The triazatetracyclic core may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide
- 1,3,4-thiadiazole derivatives
Uniqueness
N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine is unique due to its combination of a nitrophenyl group and a triazatetracyclic core. This structure provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.
Properties
CAS No. |
91119-36-7 |
---|---|
Molecular Formula |
C23H27N5O2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine |
InChI |
InChI=1S/C23H27N5O2/c29-28(30)18-7-5-17(6-8-18)14-24-9-10-26-11-12-27-16-23-21(13-19(27)15-26)20-3-1-2-4-22(20)25-23/h1-8,19,24-25H,9-16H2 |
InChI Key |
MJVCVCCVCGAIMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC3=C(CC2CN1CCNCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5N3 |
Origin of Product |
United States |
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